The molecular structure of KSI-3716 is characterized by its ability to fit into the binding pocket of the c-MYC/MAX complex. This structural compatibility is critical for its function as an inhibitor. While detailed structural data (e.g., 3D coordinates) are not provided in the available sources, KSI-3716's design likely incorporates features that mimic natural substrates or disrupt protein-protein interactions.
Key data points include:
Further studies utilizing X-ray crystallography or NMR spectroscopy could provide more comprehensive insights into its molecular structure.
KSI-3716 participates in several chemical reactions primarily related to its interaction with biological targets:
The detailed kinetics and thermodynamics of these reactions remain an area for further exploration.
KSI-3716 exerts its antitumor effects by inhibiting the transcriptional activity of c-MYC. The mechanism involves:
Quantitative reverse transcriptase-polymerase chain reaction assays have demonstrated significant reductions in these target gene expressions at concentrations as low as 1 μM.
The physical and chemical properties of KSI-3716 are crucial for understanding its behavior in biological systems:
Specific numerical values for these properties are not provided in current literature but are vital for formulation development.
KSI-3716 has significant potential applications in scientific research and clinical settings:
The MYC proto-oncogene family (including c-MYC, MYCN, and MYCL) encodes transcription factors deregulated in >70% of human cancers, driving tumor initiation, progression, and therapeutic resistance [3] [8]. c-Myc acts as a "master regulator" of oncogenic programs, modulating the expression of 15% of all human genes involved in:
In bladder cancer, c-Myc overexpression correlates with advanced stage, poor prognosis, and cisplatin/gemcitabine resistance. Mechanistically, c-Myc stabilizes HSP90B1, which suppresses p21-mediated senescence—a key pathway for chemotherapy-induced cell death [9].
c-Myc’s oncogenic activity requires heterodimerization with MAX via its basic helix-loop-helix leucine zipper (bHLH-LZ) domain. This dimer binds E-box sequences (CACGTG) in target gene promoters, recruiting chromatin-modifying complexes (e.g., TRRAP/GCN5) to amplify transcription [3] [5]. The Myc-Max interface is structurally defined by:
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